

Application Notes and Protocols: Measuring Felcisetrag's Effect on Gastric Emptying via Scintigraphy

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Compound of Interest

Compound Name: Felcisetrag

Cat. No.: B1672331

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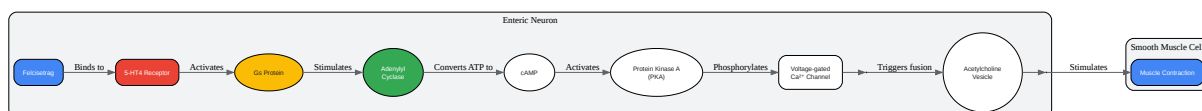
These application notes provide a comprehensive overview and detailed protocols for utilizing scintigraphy to measure the effect of **Felcisetrag**, a selective 5-HT₄ receptor agonist, on gastric emptying. This information is intended to guide researchers in designing and executing robust preclinical and clinical studies.

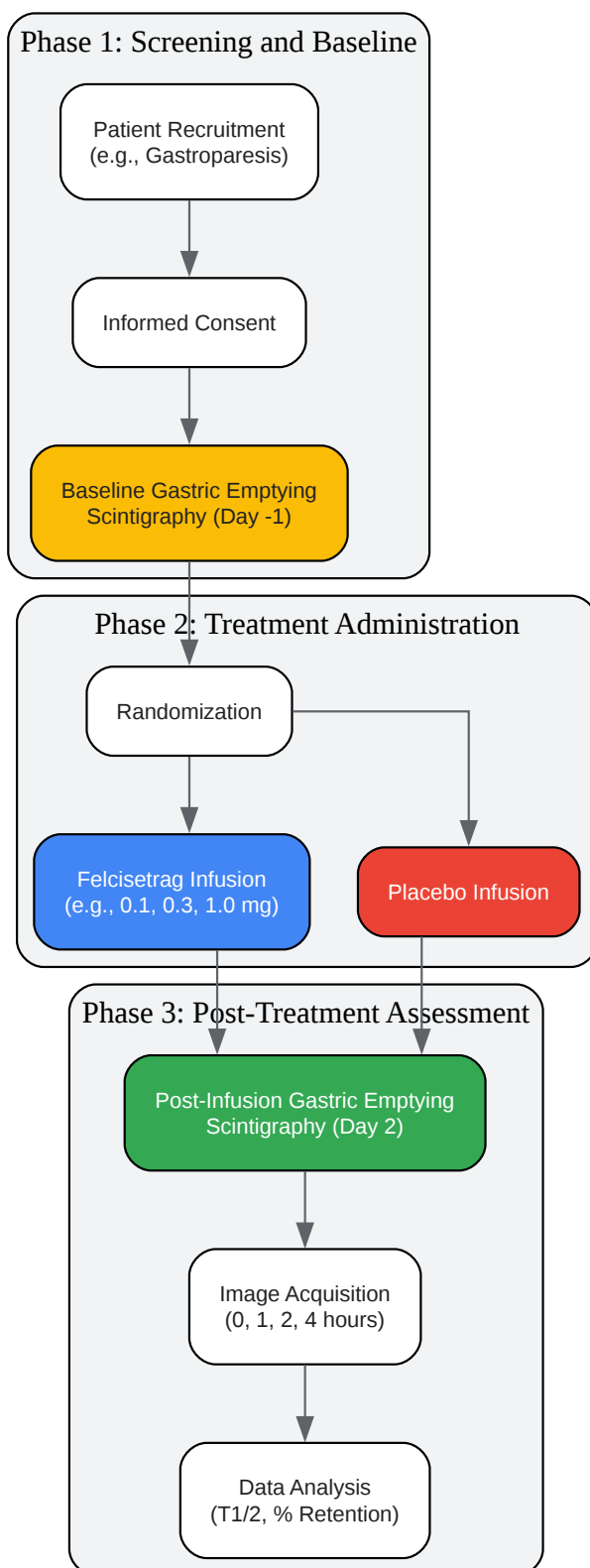
Introduction

Felcisetrag is a potent and highly selective 5-HT₄ receptor agonist that has demonstrated prokinetic activity throughout the gastrointestinal tract.[1] Gastric emptying scintigraphy is the gold standard for quantitatively assessing gastric motility due to its non-invasive nature and ability to accurately measure the rate at which stomach contents are emptied.[2] This document outlines the standardized methodology to evaluate the pharmacodynamic effects of **Felcisetrag** on gastric emptying in patient populations such as those with gastroparesis, a condition characterized by delayed gastric emptying.[1][3]

Mechanism of Action: Felcisetrag Signaling Pathway

Felcisetrag exerts its prokinetic effects by activating 5-HT₄ receptors. These receptors are predominantly located on enteric neurons.[4] Activation of these G-protein coupled receptors initiates a signaling cascade that leads to increased acetylcholine release, which in turn stimulates smooth muscle contraction and enhances gastrointestinal motility. The high selectivity of **Felcisetrag** for the 5-HT₄ receptor is expected to provide a favorable safety profile, minimizing off-target effects.





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References

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- 4. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
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